![molecular formula C24H21N3O3 B2887438 N-(4-methoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide CAS No. 842109-83-5](/img/structure/B2887438.png)
N-(4-methoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide
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Description
N-(4-methoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a useful research compound. Its molecular formula is C24H21N3O3 and its molecular weight is 399.45. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Properties and Synthesis of Benzodiazepine Derivatives
Synthesis and Pharmacological Evaluation : Benzodiazepine derivatives have been synthesized and evaluated for their potential as ligands for peripheral benzodiazepine receptors (PBR), with implications for medical imaging and therapeutic applications. Compounds such as [(18)F]-FMDAA1106 and [(18)F]FEDAA1106 have been identified as potent radioligands for PBR, showcasing the utility of these derivatives in neuroimaging and the study of neurological disorders (Zhang et al., 2003).
Anticancer Drug Analogues : The synthesis of new 1,5-benzothiazepine derivatives as analogues of anticancer drugs has been reported, indicating the role of these compounds in developing potential anticancer therapies. These derivatives have been characterized and screened for their antimicrobial activity, which further illustrates their versatility in drug development (Sharma et al., 1997).
Benzothiazepine and Aryloxyanilide Ligands : Research into the synthesis of aryloxyanilide ligands for imaging brain peripheral benzodiazepine receptors in vivo emphasizes the contribution of benzodiazepine derivatives to the field of PET imaging and neurological research. These studies aim to develop sensitive imaging tools for diagnosing and understanding various brain disorders (Briard et al., 2008).
Corrosion Inhibition : Benzothiazepine derivatives have also been investigated for their application in corrosion inhibition, demonstrating the chemical versatility and utility of these compounds beyond pharmacological uses. The study of their effects on mild steel in an acid medium highlights the potential industrial applications of benzothiazepine derivatives (Sasikala et al., 2016).
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-30-19-13-11-18(12-14-19)25-23(28)16-27-22-10-6-5-9-20(22)26-21(15-24(27)29)17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQCENFFUNYWRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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